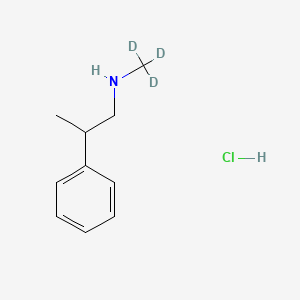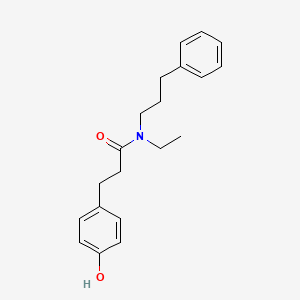amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol CAS No. 1155361-09-3](/img/structure/B13443852.png)
2-(2,4-Difluorophenyl)-1-{[(4-methylphenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytochrome P450 14a-demethylase inhibitor 1k is a compound that inhibits the enzyme cytochrome P450 14a-demethylase, also known as CYP51. This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of cell membranes in fungi and other organisms. Inhibiting this enzyme disrupts the production of ergosterol, a key component of fungal cell membranes, making this compound particularly useful in antifungal treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cytochrome P450 14a-demethylase inhibitor 1k typically involves multi-step organic synthesisCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate specific transformations .
Industrial Production Methods: Industrial production of cytochrome P450 14a-demethylase inhibitor 1k involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to ensure consistent production. The use of automated systems and high-throughput screening can further streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Cytochrome P450 14a-demethylase inhibitor 1k undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound with enhanced inhibitory activity. These derivatives are often tested for their efficacy in inhibiting cytochrome P450 14a-demethylase and their potential as antifungal agents .
Applications De Recherche Scientifique
Mécanisme D'action
Cytochrome P450 14a-demethylase inhibitor 1k exerts its effects by binding to the heme iron of the cytochrome P450 enzyme. This binding prevents the enzyme from catalyzing the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. By inhibiting this process, the compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell membrane dysfunction and cell death in fungi .
Comparaison Avec Des Composés Similaires
Lanosterol 14α-demethylase inhibitors: These include compounds like fluconazole, itraconazole, and voriconazole, which also target the CYP51 enzyme but may differ in their binding affinities and spectrum of activity.
Sterol biosynthesis inhibitors: Compounds such as terbinafine and naftifine inhibit different steps in the sterol biosynthesis pathway but achieve similar antifungal effects.
Uniqueness: Cytochrome P450 14a-demethylase inhibitor 1k is unique in its specific binding mechanism and its potential for modification to enhance its inhibitory activity. Its ability to disrupt ergosterol biosynthesis makes it a valuable tool in both research and therapeutic applications .
Propriétés
Numéro CAS |
1155361-09-3 |
|---|---|
Formule moléculaire |
C22H24F2N4O |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
2-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C22H24F2N4O/c1-3-10-27(12-18-6-4-17(2)5-7-18)13-22(29,14-28-16-25-15-26-28)20-9-8-19(23)11-21(20)24/h3-9,11,15-16,29H,1,10,12-14H2,2H3 |
Clé InChI |
RXDSKJGQFCOEGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN(CC=C)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
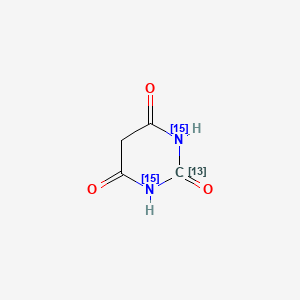
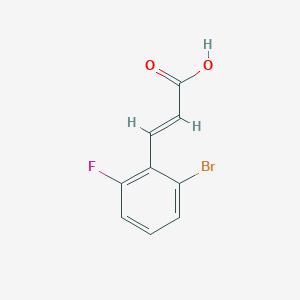
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
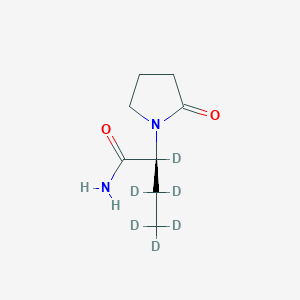
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)
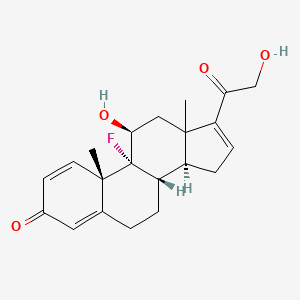
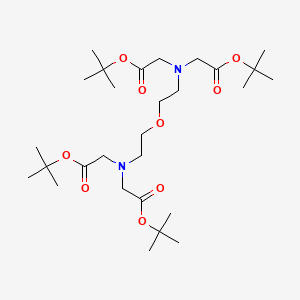
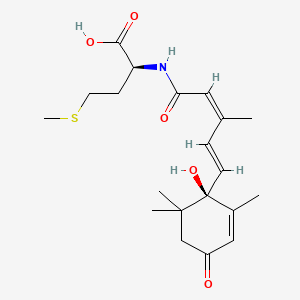
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
